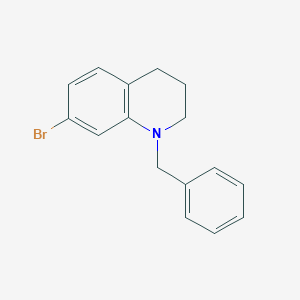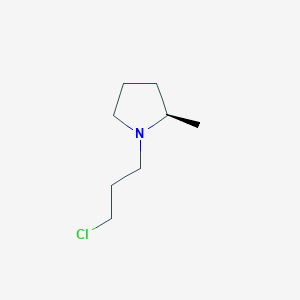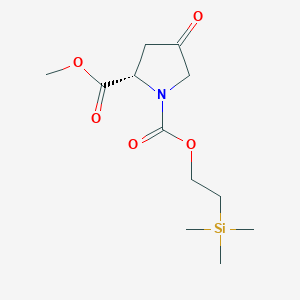
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are nitrogen-containing heterocycles that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a benzyl group attached to the nitrogen atom distinguishes this compound from other tetrahydroquinolines. These structural features impart unique chemical and biological properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated tetrahydroquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydroquinoline or fully reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Formation of N-benzyl-7-substituted-1,2,3,4-tetrahydroquinoline derivatives.
Oxidation Reactions: Formation of N-benzyl-7-bromoquinoline.
Reduction Reactions: Formation of N-benzyl-7-bromo-1,2-dihydroquinoline or N-benzyl-7-bromoquinoline.
科学的研究の応用
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting neurological disorders and inflammation.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling. Additionally, the bromine atom and benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
N-benzyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 7th position.
7-bromo-1,2,3,4-tetrahydroquinoline: Lacks the benzyl group attached to the nitrogen atom.
N-methyl-7-bromo-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a benzyl group.
Uniqueness
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom at the 7th position and the benzyl group attached to the nitrogen atom. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C16H16BrN |
|---|---|
分子量 |
302.21 g/mol |
IUPAC名 |
1-benzyl-7-bromo-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16BrN/c17-15-9-8-14-7-4-10-18(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
InChIキー |
HYFJSTKBJCJCFS-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)Br)N(C1)CC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![13-[3-(Benzenesulfonyl)propyl]-1-oxacyclotridecan-2-one](/img/structure/B8510756.png)
![10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B8510757.png)






![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)



![Benzoic acid,4-[(4-aminophenyl)thio]-3-(aminosulfonyl)-5-[(cyclopropylmethyl)amino]-](/img/structure/B8510837.png)
![6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8510840.png)
